Mtpia-oxytocin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

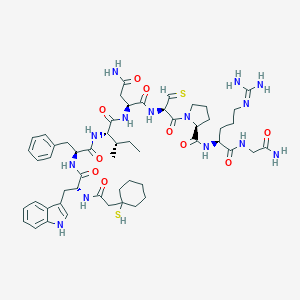

Mtpia-oxytocin is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. Oxytocin is well-known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. The synthetic analog is designed to mimic or enhance the effects of natural oxytocin.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling: The amino acid is activated and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptide analogs like oxytocin analogs often involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

Oxytocin analogs can undergo various chemical reactions, including:

Oxidation: Oxidation of thiol groups to form disulfide bonds.

Reduction: Reduction of disulfide bonds to thiol groups.

Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

科学研究应用

Psychiatric Disorders

Mtpia-oxytocin shows promise in treating various psychiatric disorders:

- Autism Spectrum Disorders (ASD) : Research indicates that oxytocin administration can improve social cognition and reduce anxiety in individuals with ASD. A randomized controlled trial demonstrated enhanced performance on social cognition tasks among participants receiving intranasal oxytocin compared to placebo .

- Anxiety and Depression : A case study involving patients undergoing psychotherapy revealed significant improvements in anxiety and depression symptoms for those receiving this compound alongside treatment. The patient receiving oxytocin exhibited reduced interpersonal distress compared to the placebo group .

- Schizophrenia : Studies suggest that oxytocin may improve social functioning and reduce negative symptoms in schizophrenia. For instance, a study found that patients treated with clozapine showed better outcomes when oxytocin was administered concurrently .

Neurological Applications

This compound's neuroprotective effects have been explored in conditions such as:

- Cognitive Decline : In mouse models of Alzheimer's disease, this compound administration was associated with delayed cognitive decline and reduced hippocampal atrophy, suggesting potential applications in dementia therapies .

- Stress-Induced Impairments : Studies have indicated that oxytocin can mitigate learning impairments caused by stress, likely through modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) .

Endocrine and Metabolic Effects

Emerging evidence suggests this compound may play a role in metabolic regulation:

- Weight Management : Research indicates that oxytocin administration can reduce body weight and improve metabolic profiles by regulating appetite and energy expenditure .

- Diabetes Management : Oxytocin has been linked to improved insulin sensitivity and glucose metabolism, indicating potential benefits for diabetes management .

Summary of Clinical Trials

| Study Type | Condition | Intervention | Outcome |

|---|---|---|---|

| RCT | ASD | Intranasal this compound | Improved social cognition scores |

| Case Study | Depression & Anxiety | This compound + Psychotherapy | Significant reduction in symptoms |

| RCT | Schizophrenia | Oxytocin + Clozapine | Enhanced treatment response |

Case Study on Autism Treatment

A randomized double-blind study involving adolescents with ASD showed that those receiving intranasal oxytocin demonstrated improved empathy scores on standardized tests compared to the placebo group .

Case Study on Psychotherapy Enhancement

In a clinical setting, a patient receiving this compound alongside psychotherapy reported substantial improvements in anxiety levels and interpersonal relationships over a month-long treatment period .

作用机制

The mechanism of action of oxytocin analogs involves binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), increased intracellular calcium levels, and the activation of protein kinase C (PKC). These pathways lead to various physiological effects, such as muscle contraction, social bonding, and stress reduction.

相似化合物的比较

Similar Compounds

Vasopressin: Another peptide hormone with similar structure and functions, but primarily involved in water retention and blood pressure regulation.

Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.

Carbetocin: A synthetic oxytocin analog used to prevent postpartum hemorrhage.

Uniqueness

Mtpia-oxytocin is unique due to its specific modifications, which may enhance its stability, receptor affinity, or biological activity compared to natural oxytocin and other analogs.

属性

CAS 编号 |

130155-44-1 |

|---|---|

分子式 |

C54H76N14O10S2 |

分子量 |

1145.4 g/mol |

IUPAC 名称 |

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C54H76N14O10S2/c1-3-31(2)45(51(77)65-39(26-42(55)69)48(74)66-40(30-79)52(78)68-23-13-19-41(68)50(76)63-36(18-12-22-59-53(57)58)46(72)61-29-43(56)70)67-49(75)37(24-32-14-6-4-7-15-32)64-47(73)38(25-33-28-60-35-17-9-8-16-34(33)35)62-44(71)27-54(80)20-10-5-11-21-54/h4,6-9,14-17,28,30-31,36-41,45,60,80H,3,5,10-13,18-27,29H2,1-2H3,(H2,55,69)(H2,56,70)(H,61,72)(H,62,71)(H,63,76)(H,64,73)(H,65,77)(H,66,74)(H,67,75)(H4,57,58,59)/t31-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |

InChI 键 |

IBCDIRAZXBDEHP-PTIVSIIRSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |

规范 SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |

Key on ui other cas no. |

130155-44-1 |

序列 |

XWFINXPRG |

同义词 |

eta-mercapto-beta,beta-cyclopentamethylenepropionic acid-2-tryptophyl-3-phenylalanyl-4-isoleucyl-8-arginine-oxytocin MTPIA-oxytocin oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Phe(3)-Ile(4)-Arg(8)- oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-phenylalanyl(3)-isoleucyl(4)-arginine(8)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。